REACTION_CXSMILES
|
[SH2:1].C([CH2:4][C:5]([O:7][CH3:8])=[O:6])#N.[N:9]1C=CC=[CH:11][CH:10]=1.C(N(CC)CC)C>>[C:10]([NH:9][CH2:4][C:5]([O:7][CH3:8])=[O:6])(=[S:1])[CH3:11]
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
S
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Name
|
|
Quantity
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70 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OC
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Name
|
|
Quantity
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70 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
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49.6 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The exothermic reaction, which
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Type
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TEMPERATURE
|
Details
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is cooled with an ice bath
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Type
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WASH
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Details
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the reaction mixture is washed with a dilute solution of acid
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Type
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EXTRACTION
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Details
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extracted with ether
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Type
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DRY_WITH_MATERIAL
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Details
|
After drying over magnesium sulfate and concentration under vacuum
|
Type
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CUSTOM
|
Details
|
an orange oil is obtained which
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Type
|
CUSTOM
|
Details
|
The yellow solid obtained
|
Type
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WASH
|
Details
|
is washed with ether
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=S)NCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |